1-(6-Amino-pyridin-2-yl)-pentan-2-one

Lipophilicity ADME Medicinal Chemistry

1-(6-Amino-pyridin-2-yl)-pentan-2-one (C₁₀H₁₄N₂O, MW 178.23 g/mol) is a heterocyclic organic compound classified as an amino-substituted pyridine derivative bearing a pentan-2-one side chain at the pyridine 2-position. Its molecular architecture distinguishes it from the broader aminopyridine family through the combination of a primary amino group at the 6-position and a methyl ketone-terminated four-carbon aliphatic linker.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B8415952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Amino-pyridin-2-yl)-pentan-2-one
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCCC(=O)CC1=NC(=CC=C1)N
InChIInChI=1S/C10H14N2O/c1-2-4-9(13)7-8-5-3-6-10(11)12-8/h3,5-6H,2,4,7H2,1H3,(H2,11,12)
InChIKeyOCILFDMWCKVWMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Amino-pyridin-2-yl)-pentan-2-one: Core Physicochemical and Structural Profile for Procurement Evaluation


1-(6-Amino-pyridin-2-yl)-pentan-2-one (C₁₀H₁₄N₂O, MW 178.23 g/mol) is a heterocyclic organic compound classified as an amino-substituted pyridine derivative bearing a pentan-2-one side chain at the pyridine 2-position. Its molecular architecture distinguishes it from the broader aminopyridine family through the combination of a primary amino group at the 6-position and a methyl ketone-terminated four-carbon aliphatic linker . The compound has been described as a viscous yellow oil in its isolated form, with commercial research-grade purity typically specified at 95% . As an intermediate or building block within medicinal chemistry programs, it occupies a defined chemical space between simpler 6-aminopyridine ketones (e.g., ethanone, propanone analogs) and more complex sulfonamide or biaryl derivatives that have advanced into preclinical development [1].

Why 1-(6-Amino-pyridin-2-yl)-pentan-2-one Cannot Be Interchanged with Structurally Adjacent Analogs


The 6-aminopyridine scaffold is well established as a privileged kinase hinge-binding motif, but biological activity and physicochemical properties are exquisitely sensitive to the nature, length, and substitution pattern of the side chain at the pyridine 2-position [1]. Replacing the pentan-2-one side chain of the target compound with a shorter acetyl (ethanone) or propionyl (propanone) group alters both the spatial reach of the ketone carbonyl and the overall lipophilicity of the molecule. Conversely, removing the 6-amino substituent (e.g., 5-(pyridin-2-yl)pentan-2-one) eliminates the hydrogen-bond donor/acceptor capacity that underpins target engagement in kinase and NOS inhibitor programs [2]. These structural variables directly impact critical procurement-relevant parameters including synthetic route feasibility, intermediate stability, and compatibility with downstream derivatization chemistries .

Quantitative Differentiation of 1-(6-Amino-pyridin-2-yl)-pentan-2-one from Closest Structural Analogs


Chain-Length-Dependent Lipophilicity: Pentan-2-one vs. Shorter Ketone Analogs

The target compound exhibits a predicted logP of approximately 1.2–1.6 (CLogP 1.56), consistent with the balance between the polar 6-aminopyridine core and the moderately lipophilic pentan-2-one side chain [1]. This distinguishes it from the ethanone analog (1-(6-aminopyridin-2-yl)ethanone, predicted logP ∼0.7) and the propanone analog (1-(6-aminopyridin-2-yl)propan-1-one, predicted logP ∼1.0), with each two-carbon extension of the alkyl chain contributing approximately +0.3–0.4 logP units. The increased lipophilicity of the pentan-2-one variant may enhance passive membrane permeability relative to shorter-chain analogs, a factor relevant for cell-based screening programs.

Lipophilicity ADME Medicinal Chemistry Lead Optimization

Hydrogen-Bond Donor Capacity: 6-Amino vs. Des-Amino Pyridine Analogs

The 6-amino substituent on the pyridine ring provides one additional hydrogen-bond donor (HBD) relative to des-amino analogs such as 5-(pyridin-2-yl)pentan-2-one (HBD count = 0 vs. HBD count = 2 for the target) . 6-Aminopyridine is a well-validated hinge-binding motif in kinase inhibitor design, with the amino group engaging a conserved backbone carbonyl in the kinase hinge region. Literature SAR from a related 6-aminopyridine-ketone series targeting PKCθ demonstrated that the 6-amino group is critical for potency; the des-amino counterpart typically shows >10-fold reduction in biochemical IC₅₀ [1].

Kinase Inhibition Hinge-Binding Motif Molecular Recognition Scaffold Validation

Synthetic Accessibility via Lithiation–Nitrile Quench: Intermediate Yield and Purity Profile

A documented synthetic route to the target compound proceeds via lithiation of 1,1,1,3,3,3-hexamethyl-2-(6-methyl-pyridin-2-yl)-disilazane with n-BuLi at −20°C, followed by reaction with N-butyronitrile and acidic hydrolysis, yielding 0.34 g of the target compound as a viscous yellow oil from 1 g of the disilazane starting material (approximately 34% mass yield, used without further purification) . The product was characterized by MS (EI): m/z 179.2 (M⁺). This contrasts with the more commonly available 1-(6-aminopyridin-2-yl)ethanone and 1-(6-aminopyridin-2-yl)propan-1-one, which are typically accessed via alternative routes and are commercially stocked by multiple vendors .

Synthetic Chemistry Process Development Building Block Sourcing Lab-Scale Preparation

Molecular Weight and Rotatable Bond Differentiation from Analog Series

The target compound (MW 178.23, 5 rotatable bonds, HBA = 3 [N-pyridine, NH₂, C=O]) occupies a distinct position within the 6-aminopyridine ketone series . The ethanone analog (MW 136.15) is fragment-sized, the propanone analog (MW 150.18) approaches the lower boundary of lead-like space, and the pentan-2-one analog sits at the upper boundary of fragment-based screening cutoffs (typically MW < 300) while remaining well within lead-like criteria. This graduated physicochemical profile permits systematic exploration of the relationship between chain length and biological activity without confounding changes to the core scaffold .

Physicochemical Profiling Drug-Likeness Lead-Likeness Fragment-Based Design

Recommended Research and Industrial Application Scenarios for 1-(6-Amino-pyridin-2-yl)-pentan-2-one


Kinase Inhibitor Lead Generation: Matched-Pair SAR Exploration of Side-Chain Length

The pentan-2-one variant completes a three-compound matched-pair series (ethanone, propanone, pentan-2-one) anchored on the 6-aminopyridine hinge-binding scaffold. Procurement of the full series enables systematic evaluation of how alkyl chain elongation affects biochemical IC₅₀, cellular target engagement (e.g., pERK or pSTAT modulation), and selectivity across a kinase panel. This is directly informed by the PKCθ SAR precedent demonstrating that even subtle changes to the ketone-bearing moiety significantly alter potency and selectivity profiles [Section 3, Evidence Items 1–2].

Fragment-to-Lead Optimization: Growing from 6-Aminopyridine Core with Defined Ketone Linker

The target compound serves as a strategic intermediate for fragment growing campaigns. The pentan-2-one side chain provides a built-in ketone handle for reductive amination, Wittig olefination, or Grignard addition, enabling controlled elaboration toward lead-like molecules without altering the 6-aminopyridine pharmacophore. In contrast, the shorter-chain ethanone and propanone analogs offer less spatial reach for derivatization into larger binding pockets. The documented synthetic route from disilazane-protected 6-methyl pyridine (Patent US07482341B2) provides a viable methodology for scale-up to multi-gram quantities [Section 3, Evidence Item 3].

Nitric Oxide Synthase (nNOS) Inhibitor Development: Building on the 2-Aminopyridine Scaffold

The 6-amino-2-substituted pyridine scaffold has been extensively validated in neuronal nitric oxide synthase (nNOS) inhibitor programs, with lead compounds achieving nanomolar potency and measurable blood-brain barrier penetration. The pentan-2-one variant extends the SAR landscape beyond previously reported substituents (primarily arylsulfonamides, ether-linked heterocycles) by introducing a flexible ketone-terminated aliphatic chain. Researchers screening for nNOS or related NOS isoform inhibitors can use this compound to probe a distinct region of chemical space not covered by existing commercial screening libraries [Section 3, Evidence Item 2].

Chemical Probe Development for Target Validation in Academic Drug Discovery

Given the relative scarcity of the pentan-2-one analog compared to commercially saturated shorter-chain counterparts, research groups that secure this compound gain access to a structurally differentiated chemical probe. In academic target validation studies where publication novelty is paramount, using a less commonly available analog can strengthen claims of SAR specificity and reduce the risk of experimental overlap with competing laboratories. The compound's moderate predicted lipophilicity (CLogP ∼1.6) and compliance with lead-likeness criteria (MW < 200, HBD ≤ 3, HBA ≤ 3) further support its utility as a starting point for probe development without the molecular obesity issues common in more advanced but lipophilic analogs [Section 3, Evidence Items 1 and 4].

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